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3,3,3-Trifluoropropanal dimethylacetal
Overview
Description
1,1,1-Trifluoro-3,3-dimethoxypropane is an organic compound with the molecular formula C5H9F3O2. It is characterized by the presence of trifluoromethyl and dimethoxy functional groups, which impart distinctive physical and chemical properties. This compound is of interest in various fields of organic chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
As a fluorinated compound, it plays a pivotal role in organic synthesis.
Mode of Action
1,1,1-Trifluoro-3,3-dimethoxypropane interacts with its targets through its structural features, which allow for its use in the development of novel organic synthesis methodologies. These include electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.
Biochemical Pathways
It is involved in various chemical reactions due to its structural features.
Result of Action
1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles. These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.
Action Environment
The action, efficacy, and stability of 1,1,1-Trifluoro-3,3-dimethoxypropane can be influenced by various environmental factors . .
Biochemical Analysis
Cellular Effects
The cellular effects of 1,1,1-Trifluoro-3,3-dimethoxypropane are not well-studied. It is known that fluorinated compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 1,1,1-Trifluoro-3,3-dimethoxypropane in laboratory settings are not well-studied. It is known that fluorinated compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoro-3,3-dimethoxypropane at different dosages in animal models are not well-studied. It is known that fluorinated compounds can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1,1,1-Trifluoro-3,3-dimethoxypropane is involved in are not well-understood. It is known that fluorinated compounds can interact with various enzymes and cofactors and can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoro-3,3-dimethoxypropane within cells and tissues are not well-understood. It is known that fluorinated compounds can interact with various transporters and binding proteins and can affect localization or accumulation .
Subcellular Localization
The subcellular localization of 1,1,1-Trifluoro-3,3-dimethoxypropane and its effects on activity or function are not well-understood. It is known that fluorinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3-dimethoxypropane typically involves the use of palladium-catalyzed cross-coupling reactions or other fluorination strategies. One common method includes the trifluoromethylation of 1,2-dimethoxyethane, followed by subsequent reduction steps. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-3,3-dimethoxypropane may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3,3-dimethoxypropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoropropane. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H9F3O2
- Molecular Weight : 164.13 g/mol
- IUPAC Name : 3,3,3-Trifluoropropanal dimethyl acetal
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane
The trifluoromethyl group significantly enhances the compound's reactivity, allowing it to participate in various electrophilic reactions. This characteristic is crucial for its role in organic synthesis.
Organic Synthesis and Catalysis
3,3,3-Trifluoropropanal dimethylacetal is utilized as a reagent in the synthesis of various pharmaceuticals and fluorinated compounds. It can facilitate carbon-carbon bond formation and the creation of complex organic molecules. Its electrophilic nature allows it to react with nucleophiles effectively.
Synthesis of Fluorinated Compounds
The compound serves as a precursor for synthesizing other fluorinated derivatives. For example, it has been reported that it can be converted into 3,3,3-trifluoropropanoic acid through hydrolytic oxidation processes . This transformation is significant for creating compounds with potential biological activity.
Medicinal Chemistry
Fluorinated compounds are increasingly important in drug design due to their enhanced metabolic stability and bioactivity. Research has indicated that incorporating trifluoromethyl groups into drug candidates can improve their pharmacological properties . For instance, novel ureas containing trifluoromethyl groups have shown anticancer activity against various cell lines .
Advanced Material Development
The compound is also involved in developing advanced materials such as polymers and coatings with high chemical resistance and stability. Its unique properties contribute to creating materials that can withstand harsh environmental conditions.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,3-dimethoxypropane: Similar in structure but with different positioning of the methoxy groups.
3,3,3-Trifluoropropanal dimethylacetal: Another related compound with similar functional groups.
Uniqueness
1,1,1-Trifluoro-3,3-dimethoxypropane is unique due to its specific combination of trifluoromethyl and dimethoxy groups, which impart distinctive reactivity and stability. This makes it particularly useful in specialized applications, such as the synthesis of fluorinated pharmaceuticals and advanced materials.
Biological Activity
Overview
3,3,3-Trifluoropropanal dimethylacetal is a fluorinated organic compound with the molecular formula C5H9F3O2. This compound is characterized by its unique chemical structure, which includes three fluorine atoms attached to a propanal backbone and a dimethyl acetal functional group. The presence of fluorine significantly alters the reactivity and stability of the compound, making it of interest in various fields, including organic synthesis and medicinal chemistry.
- Molecular Formula : C5H9F3O2
- Molecular Weight : 164.13 g/mol
- IUPAC Name : 3,3,3-Trifluoropropanal dimethyl acetal
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to its electrophilic nature. The trifluoromethyl group enhances its reactivity with nucleophiles, allowing it to form stable adducts and participate in carbon-carbon bond-forming reactions.
Target Interactions
- Electrophilic Reactions : The compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of complex organic molecules.
- Biochemical Pathways : While specific pathways involving this compound are not extensively documented, it is known that fluorinated compounds can influence metabolic processes by interacting with enzymes and cofactors.
Biological Activity
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry due to its unique properties. Some notable findings include:
- Cellular Effects : Preliminary studies indicate that fluorinated compounds can affect cellular functions such as signaling pathways and gene expression. However, specific studies on this compound are scarce.
- Potential Antimicrobial Activity : Similar fluorinated compounds have shown antimicrobial properties; thus, there is potential for this compound to exhibit similar effects.
Case Studies and Research Findings
-
Synthesis and Reactivity Studies :
- A study demonstrated the synthesis of 3,3,3-trifluoropropanal from its dimethyl acetal form through hydrolytic oxidation. This process highlights its utility in organic synthesis .
- Another investigation focused on the reactivity of 3,3,3-trifluoropropanal in carbon-carbon bond-forming reactions, showcasing its potential in developing new synthetic methodologies .
-
Comparison with Similar Compounds :
- A comparison with structurally similar compounds (e.g., 1,1,1-trifluoroacetone) reveals that while they share some reactivity patterns due to the presence of fluorine atoms, the unique combination of the propanal structure and dimethyl acetal functional group in this compound offers distinct reactivity profiles .
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,1,1-Trifluoroacetone | Contains a carbonyl group and three fluorines | Used as a solvent and reagent |
2,2-Dimethyl-4-fluoro-1-pentene | Contains multiple alkyl groups and one fluorine | Useful in polymer chemistry |
2-Trifluoromethyl-phenol | Aromatic compound with trifluoromethyl group | Exhibits distinct biological activities |
Scientific Applications
The unique properties of this compound suggest several potential applications:
- Organic Synthesis : It can be utilized as a reagent for synthesizing pharmaceuticals and other fluorinated compounds.
- Material Science : Its stability may be advantageous in developing advanced materials such as coatings or polymers that require high chemical resistance.
- Environmental Studies : Research into the environmental impact of fluorinated compounds could benefit from studying this compound's persistence and degradation pathways.
Properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIQGADPKWJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382087 | |
Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116586-94-8 | |
Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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